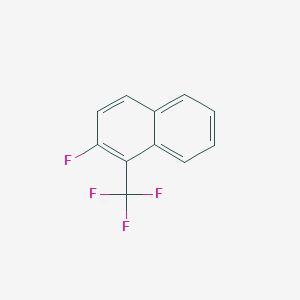

2-Fluoro-1-(trifluoromethyl)naphthalene

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

62409-62-5 |

|---|---|

Fórmula molecular |

C11H6F4 |

Peso molecular |

214.16 g/mol |

Nombre IUPAC |

2-fluoro-1-(trifluoromethyl)naphthalene |

InChI |

InChI=1S/C11H6F4/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13,14)15/h1-6H |

Clave InChI |

TYMSTIPESSLGSQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)F |

Origen del producto |

United States |

Synthetic Methodologies for 2 Fluoro 1 Trifluoromethyl Naphthalene and Analogous Structures

Strategies for Regioselective Fluorine Introduction into Naphthalene (B1677914) Derivatives

The regioselective incorporation of fluorine into the naphthalene skeleton is a critical step in the synthesis of many fluorinated aromatic compounds. The position of the fluorine atom significantly influences the molecule's chemical and biological properties. Several strategies have been developed to control the regioselectivity of this process.

Electrophilic fluorination is a direct method for introducing a fluorine atom into an aromatic ring. The regioselectivity of this reaction is governed by the electronic properties of the naphthalene substrate and the nature of the fluorinating agent.

Direct fluorination of naphthalene with electrophilic N-F reagents often leads to the formation of 1-fluoronaphthalene (B124137) as the major product. oup.com For instance, the use of 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Accufluor™ NFTh) in acetonitrile (B52724) has been shown to be highly regioselective, yielding 1-fluoronaphthalene in high yield. oup.com The regioselectivity and efficiency of fluorination are influenced by the presence of substituents on the naphthalene ring. oup.com Other electrophilic fluorinating agents, such as XeF₂, CsSO₄F, and F-TEDA-BF₄ (Selectfluor™), have also been employed for the direct fluorofunctionalization of polycyclic aromatic hydrocarbons, including naphthalene, with varying degrees of success in terms of selectivity and efficiency. oup.com

The reaction of N-fluorobis(phenylsulfonyl)amine with naphthalene and 1-methylnaphthalene (B46632) without a solvent has been investigated, with some reactions proceeding more selectively than when using fluorinating reagents in solution. researchgate.net Kinetic isotope effect studies on the electrophilic fluorination of naphthalene with N-F reagents like F-TEDA-BF₄ are consistent with a polar SEAr mechanism, where the decomposition of the Wheland-type intermediate is not the rate-determining step. researchgate.net

| Substrate | Fluorinating Agent | Solvent | Major Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Naphthalene | Accufluor™ NFTh | Acetonitrile | 1-Fluoronaphthalene | High | oup.com |

| Naphthalene | N-Fluorobis(phenylsulfonyl)amine | None | Fluoronaphthalenes | - | researchgate.net |

| Naphthalene | F-TEDA-BF₄ | Acetonitrile | Fluoronaphthalenes | - | researchgate.net |

Nucleophilic fluorination provides an alternative route to fluorinated naphthalenes, often involving the displacement of a leaving group by a fluoride (B91410) ion source. This method can offer different regioselectivity compared to electrophilic fluorination.

One example involves the nucleophilic fluorination of 2-(3-methanesulfonyloxypropyl)-naphthalene using potassium fluoride (KF) in the presence of tri-tert-butanolamine. researchgate.net Another approach describes the preparation of 2-fluoronaphthalene (B33398) from 2-naphthol (B1666908). The process involves the reaction of 2-naphthol with p-toluenesulfonyl chloride to form p-toluenesulfonic acid-2-naphthyl ester, which is then treated with an inorganic fluoride in the presence of metallic copper and a tertiary amine bidentate ligand in a high-boiling aprotic solvent. google.com

The construction of the fluorinated naphthalene ring system through cyclization reactions is a powerful strategy that allows for the precise placement of the fluorine atom.

One such method involves the intramolecular vinylic substitution of gem-difluoroalkenes. doi.orgresearchgate.net This 6-endo-trig cyclization of gem-difluoroalkenes with a 2-arylethyllithium nucleophile leads to the formation of 3-fluoro-1,2-dihydronaphthalenes. These intermediates can then be readily aromatized to 2-fluoronaphthalenes using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). doi.orgresearchgate.net This "cyclization–dehydrogenation" sequence provides access to 2-fluorinated naphthalenes that are less accessible by conventional electrophilic methods. doi.org

Another approach is the Bergman cyclization of fluorinated benzo-fused enediynes, which provides a two-step route to fluorinated naphthalene derivatives from commercially available precursors. researchgate.net Additionally, the electrophilic cyclization of appropriate arene-containing propargylic alcohols using reagents like ICl, I₂, Br₂, NBS, and PhSeBr can produce a wide variety of substituted naphthalenes under mild conditions. nih.gov Palladium-catalyzed dearomative cyclization of naphthalenes has also been explored for the construction of fused polycyclic skeletons. acs.org A novel synthesis of 1-trifluoromethyl-2-naphthalenols involves the de novo construction of the naphthalene ring from benzenoid precursors. cdnsciencepub.com

| Starting Material Type | Key Reaction | Intermediate/Product | Reference |

|---|---|---|---|

| gem-Difluoroalkenes | 6-endo-trig cyclization | 3-Fluoro-1,2-dihydronaphthalenes | doi.orgresearchgate.net |

| Fluorinated benzo-fused enediynes | Bergman cyclization | Fluorinated naphthalenes | researchgate.net |

| Arene-containing propargylic alcohols | Electrophilic cyclization | Substituted naphthalenes | nih.gov |

| Benzenoid precursors | De novo ring construction | 1-Trifluoromethyl-2-naphthalenols | cdnsciencepub.com |

While not extensively detailed as a separate category in the provided search results, directed aromatic fluorination can be inferred from the principles of regioselectivity in electrophilic aromatic substitution. The directing effects of existing substituents on the naphthalene ring play a crucial role in determining the position of the incoming fluorine atom during electrophilic attack. For instance, electron-donating groups will direct the fluorination to the ortho and para positions, while electron-withdrawing groups will direct it to the meta positions, relative to the substituent. The inherent reactivity of the α- and β-positions of the naphthalene ring also influences the regiochemical outcome of fluorination reactions.

Methods for Site-Specific Trifluoromethyl Group Incorporation into Naphthalene Systems

The introduction of a trifluoromethyl (CF₃) group into the naphthalene system is another key transformation. The strong electron-withdrawing nature of the CF₃ group can significantly alter the properties of the resulting molecule.

Radical trifluoromethylation has emerged as a powerful tool for the direct introduction of the CF₃ group into aromatic systems, including naphthalene. researchgate.net This approach often involves the generation of a trifluoromethyl radical, which then adds to the aromatic ring. These reactions can be advantageous as they may not require pre-functionalization of the substrate. researchgate.net Photoredox catalysis has been successfully employed for the direct trifluoromethylation of arenes and heteroarenes using triflyl chloride (TfCl) and a household light bulb at room temperature. princeton.edu This method demonstrates tolerance for various functional groups and can provide access to trifluoromethylated anilines, anisoles, and thioanisoles, which can be challenging to synthesize via cross-coupling strategies. princeton.edu The trifluoromethyl radical, being electron-deficient, selectively adds to the most electron-rich position of the aromatic system. princeton.edu

Utilization of Fluoroalkyl Amino Reagents (FARs) in Trifluoromethylation

Fluoroalkyl Amino Reagents (FARs) have emerged as powerful tools for introducing fluorinated groups into aromatic systems. nih.gov These reagents exhibit unique reactivity due to the presence of electron-withdrawing fluorine atoms near a tertiary amine. nih.gov This electronic arrangement facilitates the generation of fluoroiminium intermediates, which are key to their reactivity. nih.gov

While direct trifluoromethylation of naphthalene using FARs is not extensively detailed, their application in related transformations highlights their potential. For instance, FARs have been used for the fluoroacylation of electron-rich aromatics, including naphthalene. nih.gov The activation of FARs, often with a Lewis acid, generates a highly electrophilic species that can react with the naphthalene ring. nih.gov Although this introduces a fluoroacyl group rather than a direct trifluoromethyl group, it represents a foundational step from which trifluoromethylated compounds can be derived through subsequent chemical modifications. The development of shelf-stable electrophilic trifluoromethylating reagents, such as Umemoto and Togni reagents, has provided more direct routes for introducing the CF3 group into a wide range of organic molecules. beilstein-journals.orgmdpi.com

Transformations from Precursor Compounds to Trifluoromethylated Naphthalenes

The synthesis of trifluoromethylated naphthalenes often relies on the transformation of readily available precursor compounds. A notable strategy involves a building-block approach where the naphthalene ring is constructed with the trifluoromethyl substituent already incorporated. doi.orgsoton.ac.uk

One such method utilizes the reaction of benzyl (B1604629) Grignard reagents with α,β-unsaturated trifluoromethyl ketones. doi.orgsoton.ac.uk This reaction proceeds via a 1,2-addition to form an alcohol intermediate. Subsequent acid-catalyzed dehydration of this alcohol leads to the formation of a diene, which then undergoes cyclization to yield the substituted trifluoromethylnaphthalene. doi.orgsoton.ac.uk This [3+3] benzannulation procedure provides a versatile route to various trifluoromethyl-substituted naphthalenes. doi.org

Another approach involves the de novo construction of the naphthalene nucleus from benzenoid precursors. For example, 1-trifluoromethyl-2-naphthalenols have been synthesized from γ-halopropyl-benzene and trifluoroacetic acid. cdnsciencepub.comcdnsciencepub.com The key steps involve the nitrosation of benzenoid precursors to form oximino ketones, followed by a novel cyclization and hydrolysis to yield stable hydroxytetralones, which are then aromatized to the final naphthalenol products. cdnsciencepub.com

| Precursor Type | Key Reagents | Intermediate(s) | Final Product Type | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Trifluoromethyl Ketone | Benzyl Grignard Reagent, p-toluenesulphonic acid | Alcohol, Diene | Substituted Trifluoromethylnaphthalene | doi.orgsoton.ac.uk |

| γ-Halopropyl-benzene | Trifluoroacetic acid, Nitrosating agent | Oximino ketone, Hydroxytetralone | 1-Trifluoromethyl-2-naphthalenol | cdnsciencepub.com |

Advanced Synthetic Protocols for Polyfluorinated and Poly(trifluoromethyl)naphthalene Derivatives

The synthesis of naphthalenes bearing multiple fluorine or trifluoromethyl groups requires specialized protocols due to the challenges associated with introducing numerous electron-withdrawing groups onto an aromatic core.

A direct, solvent- and catalyst-free method involves the high-temperature gas-phase reaction of naphthalene with an excess of perfluoroalkyl iodide reagents (e.g., CF₃I). nih.gov This process can produce a series of highly perfluoroalkylated naphthalene products, and specific isomers, such as 1,3,5,7-tetrakis(trifluoromethyl)naphthalene, can be isolated in high purity. nih.gov DFT calculations have confirmed that this synthetic route yields the most thermodynamically stable isomers. nih.gov For polyfluorinated naphthalenes, Mg amide-mediated halogenation reactions of electron-deficient starting materials like F₆- and F₇-naphthalenes have proven successful. rsc.org

Modular Synthesis Approaches for Complex Fluorinated Naphthalenes

Modular or building-block strategies offer a controlled, stepwise approach to constructing complex fluorinated naphthalenes. One powerful method is the Bergman cyclization of fluorinated benzo-fused enediynes. researchgate.net This route provides access to polyfluorinated naphthalenes in a two-step procedure from commercial precursors: a Sonogashira cross-coupling to form the enediyne, followed by a thermally initiated Bergman cyclization to form the naphthalene core. researchgate.net

Another versatile modular approach is the Diels-Alder reaction between various 2-pyrones and aryne intermediates generated from o-silylaryl triflates. rsc.orgrsc.org This method is highly adaptable, allowing for the synthesis of multisubstituted naphthalenes by varying the substitution on both the 2-pyrone and the aryne precursor. rsc.orgrsc.org Notably, 2-pyrones with electron-withdrawing substituents, including trifluoromethyl groups, participate smoothly in the reaction to provide 1-trifluoromethyl-substituted naphthalenes. rsc.org

| Methodology | Key Precursors | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Bergman Cyclization | Fluorinated benzo-fused enediynes | Pericyclic (Cycloaromatization) | Two-step access from commercial precursors; produces polyfluorinated systems. | researchgate.net |

| Aryne Cycloaddition | Substituted 2-pyrones, o-silylaryl triflates | [4+2] Cycloaddition | Highly versatile; tolerates a wide range of functional groups, including CF₃. | rsc.orgrsc.org |

Metal-Catalyzed and Lewis Acid-Mediated Cyclizations in Naphthalene Synthesis

The formation of the naphthalene skeleton itself can be efficiently achieved through cyclization reactions mediated by metal catalysts or Lewis acids. These methods often involve the intramolecular rearrangement or annulation of specifically designed acyclic precursors.

Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), have been shown to catalyze the rearrangement of vinylcyclopropenes to form naphthalene skeletons. acs.org The choice of catalyst is crucial, as other catalysts like copper(II) triflate can lead to different products, such as indenes. acs.org Metal triflates have also been employed to promote the intramolecular benzannulation of o-formyl or o-benzoyl allylbenzenes, yielding the naphthalene framework. rsc.org

Electrophilic cyclization of alkynes provides another powerful route. nih.govnih.gov Arene-containing propargylic alcohols can undergo a 6-endo-dig cyclization when treated with electrophiles like iodine monochloride (ICl) or bromine (Br₂). nih.gov The resulting hydroxydihydronaphthalenes can be readily dehydrated to form the aromatic naphthalene ring. nih.gov This methodology is regioselective and accommodates a variety of functional groups. nih.gov Similarly, rhodium(III)-catalyzed chelation-assisted C–H bond activation and annulation of anilines with CF₃-imidoyl sulfoxonium ylides has been developed for synthesizing trifluoromethyl-substituted indolines, and this strategy has been extended to naphthylamine derivatives. acs.org

Chemical Reactivity and Mechanistic Insights of 2 Fluoro 1 Trifluoromethyl Naphthalene

Electronic and Steric Influence of Fluorine and Trifluoromethyl Substituents on Naphthalene (B1677914) Reactivity

The presence of both a fluorine atom and a trifluoromethyl group on the naphthalene ring system introduces a complex interplay of electronic and steric effects that fundamentally govern its chemical reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) due to the polarization of the C-F sigma bond. nih.govsmolecule.com Concurrently, it exhibits a weaker, opposing electron-donating resonance effect (+R) stemming from its lone pair electrons, which can delocalize into the aromatic π-system. nih.gov However, in most aromatic systems, the inductive effect of fluorine dominates its electronic character.

The trifluoromethyl (CF3) group is a powerful electron-withdrawing substituent, primarily through a strong inductive effect (-I) attributed to the cumulative electronegativity of its three fluorine atoms. nih.govyoutube.com Unlike a single fluorine atom, the CF3 group does not have lone pairs to participate in resonance donation and is considered a purely electron-withdrawing group. nih.gov The combined -I effects of the C1-CF3 and C2-F substituents significantly reduce the electron density of the naphthalene π-system, making it electron-deficient. This deactivation is crucial in determining the molecule's susceptibility to both electrophilic and nucleophilic attack.

From a steric perspective, a fluorine atom is only slightly larger than a hydrogen atom, and thus its replacement does not introduce significant steric hindrance. nih.govacs.org In contrast, the trifluoromethyl group is considerably bulkier. mdpi.com This steric bulk at the C1 position can hinder the approach of reactants, particularly at the adjacent C2 and C8 (peri) positions, thereby influencing the regioselectivity of substitution reactions. The spatial arrangement of the bulky CF3 group can create a sterically crowded environment that favors reactions at less hindered positions on the naphthalene rings. mdpi.com

| Substituent | Primary Electronic Effect | Secondary Electronic Effect | Relative Steric Hindrance |

|---|---|---|---|

| Fluorine (-F) | Strong Inductive Withdrawal (-I) | Weak Resonance Donation (+R) | Low |

| Trifluoromethyl (-CF3) | Strong Inductive Withdrawal (-I) | None | High |

Aromatic Substitution Reaction Pathways of Fluoro-Trifluoromethyl Naphthalenes

The pronounced electron-deficient nature of the 2-fluoro-1-(trifluoromethyl)naphthalene ring system makes it particularly susceptible to nucleophilic aromatic substitution while simultaneously being deactivated towards electrophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for aromatic rings bearing strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In the case of this compound, the CF3 and F groups activate the ring for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org

Nucleophilic Addition: A nucleophile attacks an electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The negative charge in this intermediate is delocalized across the aromatic system and is further stabilized by the powerful electron-withdrawing CF3 and F groups. libretexts.org

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of a leaving group. In SNAr reactions, halides are common leaving groups. Interestingly, despite the high strength of the C-F bond, fluoride (B91410) is an excellent leaving group in this context. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex, not the C-F bond cleavage. masterorganicchemistry.com The high electronegativity of fluorine activates the ring towards attack, accelerating the reaction rate more than other halogens. masterorganicchemistry.com

The substitution can occur at the carbon bearing the fluorine (C2) or potentially at other activated positions, depending on the reaction conditions and the nature of the incoming nucleophile. The presence of the CF3 group at C1 and the F group at C2 makes the entire ring system electron-poor and thus a good substrate for SNAr reactions. nih.gov

Electrophilic aromatic substitution (EAS) on this compound is significantly more challenging than on unsubstituted naphthalene due to the strong deactivating effects of the F and CF3 substituents. youtube.com These groups withdraw electron density from the ring, making it less attractive to incoming electrophiles. youtube.com Naphthalene itself typically undergoes electrophilic attack preferentially at the C1 (alpha) position because the corresponding carbocation intermediate is more stable, allowing for resonance structures that keep one benzene (B151609) ring intact. libretexts.orgyoutube.comstackexchange.com

In this compound, the existing substituents direct the regioselectivity of any potential EAS reaction. Both the F and CF3 groups are deactivating. In benzene systems, the trifluoromethyl group is a strong meta-director. youtube.com The fluorine atom is an ortho-, para-director, although it deactivates the ring. On the naphthalene skeleton, these directing effects are superimposed on the inherent preference for substitution on the first ring.

Given that the C1 and C2 positions are already substituted, potential sites for electrophilic attack are C3, C4, and positions on the second ring (C5, C6, C7, C8). The powerful deactivating nature of the C1-CF3 and C2-F groups will strongly disfavor substitution on the first ring (at C3 and C4). Therefore, electrophilic attack is most likely to occur on the second, less deactivated ring. Within the second ring, positions C5 and C7 are analogous to meta positions relative to the substituents on the first ring, while C6 and C8 are para-like. Considering the combined deactivating influence, substitution would likely be directed to the second ring, with the precise location (e.g., C5 vs. C7) being influenced by a complex balance of electronic and steric factors. researchgate.netmdpi.com

| Reaction Type | Reactivity Compared to Naphthalene | Most Probable Reaction Site(s) | Governing Factors |

|---|---|---|---|

| Nucleophilic (SNAr) | Highly Activated | C2 (Displacement of F) | -I effect of CF3 and F, stability of Meisenheimer complex |

| Electrophilic (EAS) | Highly Deactivated | Positions on the second ring (e.g., C5, C7) | -I effect of CF3 and F, directing effects, steric hindrance |

Intramolecular Processes and Rearrangement Studies in Fluorinated Naphthalene Systems

Intramolecular reactions and rearrangements in fluorinated naphthalene systems are less common but can be induced under specific conditions, such as in the presence of transition metal catalysts or upon generation of high-energy intermediates. For instance, palladium-catalyzed dearomative cyclization processes have been demonstrated on substituted naphthalene systems. acs.org Such a reaction involving this compound could potentially lead to the formation of novel polycyclic skeletons, where an intramolecular C-C bond is formed, temporarily disrupting the aromaticity of one of the rings. The specific pathway and feasibility would be highly dependent on the presence of other functional groups on the molecule that could participate in the cyclization.

Rearrangement reactions could potentially occur under harsh conditions, such as high temperatures or photolysis, though specific studies on this compound are not widely documented. In related chemistries, the fluorination of 1,4-dihydronaphthalene (B28168) can lead to a complex mixture of products including rearranged fluoro- and difluoro-naphthalenes, suggesting that carbocationic intermediates in these systems are susceptible to skeletal and substituent migrations. researchgate.net

Reaction Mechanisms Governing Fluorine and Trifluoromethyl Group Transformations

While the F and CF3 groups primarily influence the reactivity of the naphthalene ring, they can also participate in chemical transformations.

The C-F bond is generally very strong and unreactive. However, its transformation can be achieved through specific catalytic cycles, often involving transition metals, in a process known as C-F bond activation. These reactions are challenging but provide a route to replace the fluorine atom with other functional groups, proceeding through mechanisms like oxidative addition to a low-valent metal center.

The trifluoromethyl group is exceptionally stable. However, its transformation is also possible. For example, nucleophilic attack on the carbon of the CF3 group is generally not feasible. Instead, reactions may proceed through radical mechanisms. The generation of a CF3 radical (CF3•) is a key step in many trifluoromethylation reactions, and conversely, a C-CF3 bond could be cleaved under radical conditions. researchgate.net The introduction of trifluoromethyl groups onto aromatic rings often involves radical or organometallic pathways, such as those utilizing hypervalent iodine reagents or photoredox catalysis, which operate via single-electron transfer mechanisms. nih.gov These synthetic mechanisms provide insight into the potential pathways for the reverse reaction—the transformation or removal of the CF3 group.

Computational and Theoretical Investigations of 2 Fluoro 1 Trifluoromethyl Naphthalene

Application of Density Functional Theory (DFT) in Analyzing Electronic Structures of Fluorinated Naphthalenes

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic characteristics of aromatic compounds like naphthalene (B1677914) and its derivatives. ssrn.comsamipubco.com By employing functionals such as B3LYP with various basis sets, researchers can accurately model the electronic properties of fluorinated naphthalenes. ssrn.commdpi.com These calculations are crucial for understanding how the introduction of electron-withdrawing substituents, such as fluorine and trifluoromethyl groups, alters the electron distribution and energy levels within the naphthalene system. nih.gov

DFT studies on substituted naphthalenes help elucidate changes in electronic properties under the influence of different substituents, allowing for a comparison of substituent effects within the naphthalene framework. nih.govamu.edu.pl The theory is used to calculate a range of properties, including frontier molecular orbitals, electronic band gaps, and density of states, providing a comprehensive picture of the molecule's electronic nature. ssrn.comsamipubco.com

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in molecular interactions; the HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.commalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. ssrn.commalayajournal.org

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org For the parent naphthalene molecule, DFT calculations have placed the HOMO-LUMO gap at approximately 4.75 eV. ssrn.comsamipubco.com The introduction of the strongly electron-withdrawing fluorine and trifluoromethyl groups to the naphthalene core in 2-Fluoro-1-(trifluoromethyl)naphthalene is expected to significantly lower the energies of both the HOMO and LUMO levels. This stabilization occurs due to the powerful inductive effect of these substituents. Consequently, the HOMO-LUMO gap is also altered, which directly influences the molecule's reactivity and electronic absorption properties.

Table 1: Representative Frontier Orbital Energies

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Naphthalene (Theoretical) | -6.15 | -1.40 | 4.75 |

Note: Data for Naphthalene is from DFT studies ssrn.comsamipubco.com. The substituted imidazole (B134444) is provided as an example to illustrate typical values from DFT calculations malayajournal.org. Values for this compound would require specific calculations but are expected to show stabilized HOMO/LUMO energies.

The Substituent Effect Stabilization Energy (SESE) is a theoretical descriptor used to quantify the electronic effect of a substituent on a parent molecule. It is calculated using quantum chemical methods to determine the change in energy resulting from the substituent's interaction with the molecular system. nih.gov This method has proven effective in estimating substituent effects, sometimes serving as a replacement for traditional empirical constants like Hammett parameters. nih.gov

Studies on trifluoromethyl-substituted naphthalene derivatives have shown that they are highly sensitive molecular probes for analyzing substituent effects. nih.gov The presence of strongly electron-withdrawing trifluoromethyl groups significantly amplifies the sensitivity of the SESE to changes caused by other substitutions. nih.gov This increased sensitivity makes the fluorinated naphthalene system an excellent model for exploring how electronic effects are transmitted across the aromatic framework. nih.govresearchgate.net The interactions can be categorized as para-type, where intramolecular charge transfer occurs readily, and meta-type, where such transfers are less direct. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. malayajournal.org The MEP map illustrates regions of negative electrostatic potential (typically shown in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (blue), which are electron-poor and susceptible to nucleophilic attack. malayajournal.orgresearchgate.net

For this compound, the MEP map would reveal distinct features. The highly electronegative fluorine atom would create a region of significant negative potential. In contrast, the potent electron-withdrawing trifluoromethyl group would contribute to a region of positive electrostatic potential, also influencing the adjacent naphthalene ring. The π-electron cloud of the naphthalene rings generally presents a region of negative potential above and below the plane of the molecule. researchgate.net This detailed charge distribution analysis is crucial for understanding intermolecular interactions and predicting the sites of chemical reactions. mdpi.commalayajournal.org

Quantum Chemical Descriptors for Reactivity and Interaction Prediction

Beyond the HOMO-LUMO gap, a variety of other quantum chemical descriptors can be calculated to predict the reactivity and interaction behavior of molecules. These descriptors, often derived from DFT calculations, provide quantitative measures of various electronic properties. acs.orgethz.ch Key descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is proportional to the HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom or group to attract electrons.

These descriptors for this compound would be heavily influenced by its substituents. The presence of both fluoro and trifluoromethyl groups would lead to a high chemical hardness value, indicating significant stability, and a substantial dipole moment due to the asymmetric placement of these polar groups. acs.org

Conformational Analysis and Molecular Geometry Optimization Studies

Computational methods are essential for determining the most stable three-dimensional structure of a molecule through a process called geometry optimization. samipubco.com For this compound, this involves calculating the total energy for various possible arrangements of the atoms and identifying the conformation with the minimum energy.

While the naphthalene core is inherently planar, the substituents can influence the final geometry. Conformational analysis focuses on the rotation around single bonds. In this molecule, a key aspect would be the rotational barrier of the C-CF₃ bond to determine the preferred orientation of the trifluoromethyl group relative to the plane of the naphthalene ring and the adjacent fluorine atom. Such studies on similar substituted aromatic compounds have shown that even planar molecules can have distinct conformers (e.g., cis and trans) depending on the orientation of substituents. rsc.org DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles of the optimized structure, providing a precise geometric model. acs.org

Computational Modeling of Reaction Intermediates and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms by modeling reaction intermediates and transition states. acs.org For a given chemical transformation involving this compound, DFT calculations can map out the entire potential energy surface of the reaction.

This involves:

Proposing a reaction pathway: For instance, in an electrophilic aromatic substitution reaction, this would involve the formation of a sigma complex (an arenium ion) as a reaction intermediate.

Locating transition states: These are the highest energy points along the reaction coordinate, corresponding to the activation energy of a reaction step.

Calculating energies: The relative energies of reactants, intermediates, transition states, and products are calculated to determine the reaction's thermodynamic and kinetic feasibility.

By modeling these transient species, researchers can predict the most likely reaction pathway, understand the factors controlling regioselectivity, and gain insight into the role of catalysts. acs.org For example, computational studies can help determine which of the remaining positions on the naphthalene ring is most susceptible to further substitution.

Advanced Applications of 2 Fluoro 1 Trifluoromethyl Naphthalene and Derivatives in Functional Materials

Integration into Organic Electronic Devices

Fluorinated naphthalene (B1677914) derivatives, particularly naphthalene diimides (NDIs), have emerged as critical components in the fabrication of organic electronic devices. The introduction of fluorine and trifluoromethyl groups enhances the electron-accepting properties of the naphthalene core, leading to improved performance and stability in a range of applications.

Role in Organic Light-Emitting Diodes (OLEDs)

Naphthalene-based polymers are highly suitable materials for OLED applications, particularly for blue-light-emitting devices. mdpi.com The introduction of fluorine and trifluoromethyl groups can tune the emission color and improve device performance. For instance, desymmetrized naphthalimide (NMI) derivatives featuring an annulated indole (B1671886) and auxiliary donors have been developed for use in thermally activated delayed fluorescence (TADF) OLEDs. rsc.org These materials exhibit efficient TADF emission with high photoluminescence quantum yields (PLQY) ranging from 82.8% to 95.3%. rsc.org One such red-emissive derivative, NMI-Ind-PTZ, which incorporates phenothiazine, has demonstrated a maximum external quantum efficiency (EQE) of 23.6% in a TADF OLED. rsc.org

Naphthalene derivatives are also of significant interest as host materials in blue OLEDs. researchgate.net The use of copolymers of naphthalene and other moieties with non-planar structures can lead to twisted backbones that reduce molecular aggregation and prevent fluorescence quenching. mdpi.com

Contributions to Organic Field-Effect Transistors (OFETs)

Naphthalene diimide (NDI) derivatives are a prominent family of n-type organic semiconductors used in OFETs. researchgate.net The functionalization of the NDI core with electron-withdrawing groups like fluorine and trifluoromethyl is an effective strategy for lowering the LUMO energy level, which is crucial for n-type conductivity. nih.gov Polyfluorinated NDI derivatives have been shown to form stable thin films with highly organized molecular packing, which is favorable for electron mobility. nih.govacs.org

For example, NDI-based aromatic hydrazidimides can be processed from solution to create environmentally stable n-type semiconducting films. nih.govacs.org While some polyfluorinated analogues bearing -CF3 residues did not show measurable conductivity, others have exhibited electron mobility suitable for OFET applications. nih.gov In another study, a series of naphthalene derivatives were synthesized and used in two-component heterojunction-based ambipolar field-effect transistors, achieving hole and electron mobilities of up to 10⁻² cm² V⁻¹ s⁻¹. nih.gov Furthermore, OFETs based on trifluoromethyltriphenodioxazine (TPDO-CF3) materials, which incorporate a trifluoromethyl group, have demonstrated good n-type behavior with an electron mobility of 0.07 cm² V⁻¹ s⁻¹. researchgate.net

| Derivative Class | Device Type | Mobility (cm²/Vs) | Reference |

| Naphthalene Derivatives | Ambipolar OFET | 10⁻² | nih.gov |

| Trifluoromethyltriphenodioxazine (TPDO-CF3) | n-type OFET | 0.07 | researchgate.net |

Application in Organic Solar Cells (OSCs)

In the realm of organic solar cells, fluorinated naphthalene derivatives have been investigated as electron acceptors. A fused-ring electron acceptor (FREA) named NDIC, which is constructed by replacing the benzene (B151609) with a naphthalene ring in the core unit of a known acceptor, has been designed and synthesized. nih.gov Inverted devices based on this naphthalene-core acceptor exhibited a high open-circuit voltage (Voc) of 0.90 V and achieved a power conversion efficiency (PCE) of 9.43%. nih.gov This performance highlights that subtle variations in molecular structure, such as the introduction of a naphthalene core, can significantly impact the optical and electrochemical properties, and thus the photovoltaic performance. nih.gov

Fluorinated naphthalene diimides also serve as effective electron transport materials (ETMs) in perovskite solar cells (PSCs). A designed small molecule, NDI-C4F, incorporated with hydrophobic fluorine units, has been shown to retard perovskite crystallization and promote charge collection. semanticscholar.org PSCs based on this material have yielded a record efficiency of 23.21%, which is among the highest reported for organic ETMs in n-i-p PSCs. semanticscholar.org

| Derivative | Device Type | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Reference |

| NDIC | Organic Solar Cell | 9.43% | 0.90 V | nih.gov |

| NDI-C4F | Perovskite Solar Cell | 23.21% | - | semanticscholar.org |

Development of n-Type Semiconducting Films

Naphthalene tetracarboxylic diimides (NDIs) are of great interest for creating cost-effective, flexible, and environmentally stable n-type organic semiconductors through simple solution processing. nih.govacs.org Their low-lying and tunable LUMO levels are a key attribute. nih.govacs.org Polyfluorinated Naphthalene-bis-hydrazimide derivatives have been successfully used to create solution-grown n-type semiconducting films. nih.govacs.org These films, particularly those with a pentafluorinated residue, are crystalline, highly oriented, and molecularly flat, which are desirable characteristics for efficient charge transport. nih.govacs.org

The core functionalization with electron-withdrawing groups such as fluorine and trifluoromethyl is a key strategy to lower the LUMO energy level, making these materials effective n-type semiconductors. nih.gov

Functionalization in Liquid Crystalline Materials

The incorporation of fluorine into liquid crystals is a powerful tool for designing new materials with unique and commercially important properties. researchgate.net The introduction of fluoro substituents can significantly modify melting points, mesophase morphology, and other critical physical properties like dielectric and optical anisotropy. researchgate.net

Research on liquid crystals with a 2,6-disubstituted naphthalene core has shown that these materials can exhibit a nematic phase at high temperatures and also a smectic A phase. researchgate.net While the direct use of 2-Fluoro-1-(trifluoromethyl)naphthalene in liquid crystals is not specifically reported, the principles of using fluorinated naphthalene cores are well-established. For instance, luminescent ionic liquid crystals based on a naphthalene-imidazolium unit have been synthesized, demonstrating that the naphthalene moiety can be a core component of mesomorphic materials. researchgate.net The segregation between a rigid ionic part containing naphthalene and flexible aliphatic chains is conducive to the emergence of liquid crystalline properties. researchgate.net

Utilization as Molecular Probes and Internal Standards in Analytical and Spectroscopic Research

While there is no specific literature detailing the use of this compound as a molecular probe or internal standard, related fluorinated naphthalene compounds have been employed in these capacities. For example, 2-Fluoronaphthalene (B33398) has been used as an internal standard in a gas chromatography-mass spectrometry method for the determination of fluoride (B91410) in biological samples. nih.govresearchgate.net

Exploration in Supramolecular Chemistry and Host-Guest Systems

The exploration of this compound and its derivatives within the realms of supramolecular chemistry and host-guest systems is a specialized area of research. The unique electronic properties imparted by the fluorine and trifluoromethyl substituents on the naphthalene core suggest a potential for these compounds to participate in non-covalent interactions, which are the foundation of supramolecular assembly and molecular recognition.

The introduction of fluorine and trifluoromethyl groups onto the naphthalene scaffold can significantly influence its electron density distribution, creating regions of positive and negative electrostatic potential. These features are critical for engaging in specific intermolecular interactions, such as halogen bonding, hydrogen bonding (with appropriate functionalization), and π-π stacking interactions, which are often modulated by the electron-withdrawing nature of the fluoro and trifluoromethyl groups. Such interactions are fundamental to the design of host-guest systems, where a host molecule selectively binds a guest molecule.

While extensive research has been conducted on the supramolecular behavior of other naphthalene derivatives, particularly naphthalene diimides, specific studies focusing on this compound in host-guest chemistry are not widely documented in publicly available literature. However, the principles governing molecular recognition in fluorinated aromatic compounds provide a framework for predicting the potential utility of this compound and its derivatives in these applications. The electron-deficient nature of the fluorinated naphthalene ring could facilitate interactions with electron-rich guest molecules.

Future research in this area could involve the synthesis of derivatives of this compound that are functionalized with recognition motifs to create bespoke host molecules. The study of the binding of these hosts with various guest molecules would provide valuable insights into the role of the fluoro and trifluoromethyl groups in modulating binding affinity and selectivity. Such investigations would likely employ techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling to elucidate the nature of the host-guest interactions at the molecular level.

Given the current state of research, detailed research findings and data tables on the supramolecular and host-guest chemistry of this compound are not available. The development of this area will depend on future synthetic and analytical studies aimed at exploring the non-covalent interaction capabilities of this particular fluorinated naphthalene system.

Future Research Directions and Emerging Paradigms in 2 Fluoro 1 Trifluoromethyl Naphthalene Chemistry

Development of Green and Sustainable Synthetic Routes for Fluoro-Trifluoromethyl Naphthalenes

The synthesis of polyfunctionalized aromatic compounds, including fluoro-trifluoromethyl naphthalenes, has traditionally relied on methods that often involve harsh reagents, stoichiometric amounts of metal catalysts, and the generation of significant waste. The future of this field lies in the development of more sustainable and environmentally benign synthetic strategies.

Key Research Thrusts:

Catalytic C-H Functionalization: Direct C-H activation and fluorination or trifluoromethylation of naphthalene (B1677914) precursors represent a highly atom-economical approach. Future efforts will likely focus on developing catalysts based on earth-abundant metals and designing reactions that can proceed under milder conditions with high regioselectivity.

Flow Chemistry: Continuous flow reactors offer enhanced safety, scalability, and precise control over reaction parameters. cambridge.org The application of flow chemistry to the synthesis of 2-fluoro-1-(trifluoromethyl)naphthalene could enable the use of hazardous reagents like elemental fluorine in a more contained and efficient manner.

Biocatalysis: The use of enzymes, such as fluorinases and methyltransferases, for the introduction of fluorine and trifluoromethyl groups is a burgeoning area of research. researchgate.netnih.gov While still in its early stages for complex aromatic systems, biocatalysis offers the potential for highly selective transformations under ambient conditions, significantly reducing the environmental footprint of the synthesis. researchgate.net

Solvent-Free and Aqueous Synthesis: Moving away from volatile organic solvents is a cornerstone of green chemistry. Research into solid-state reactions or syntheses conducted in water would dramatically improve the sustainability profile of fluoro-trifluoromethyl naphthalene production. acs.org

| Synthetic Strategy | Potential Advantages | Challenges |

| Catalytic C-H Functionalization | High atom economy, reduced waste | Catalyst cost and stability, regioselectivity control |

| Flow Chemistry | Enhanced safety, scalability, precise control | Initial setup cost, potential for clogging |

| Biocatalysis | High selectivity, mild conditions, renewable | Limited substrate scope, enzyme stability |

| Solvent-Free/Aqueous Synthesis | Reduced environmental impact, lower cost | Solubility issues, slower reaction rates |

This table presents a summary of potential green synthetic strategies and their associated advantages and challenges.

Advanced Catalytic Systems for Chemo- and Regioselective Functionalization

The naphthalene core of this compound presents multiple sites for further functionalization. The development of advanced catalytic systems that can precisely control the chemo- and regioselectivity of these reactions is crucial for creating novel derivatives with tailored properties.

Emerging Catalytic Paradigms:

Transition-Metal Catalysis: Palladium, rhodium, and iridium complexes have shown great promise in directing C-H functionalization on naphthalene rings. biesterfeld.no Future research will likely explore the use of novel ligands to fine-tune the catalytic activity and selectivity, enabling the introduction of a wide range of functional groups at specific positions. The use of directing groups that can be easily installed and removed will also be a key area of investigation. nih.gov

Organocatalysis: Chiral organocatalysts can facilitate enantioselective functionalizations, which is of particular importance for applications in medicinal chemistry and chiral materials. rsc.org The development of organocatalytic methods for the regioselective functionalization of fluoro-trifluoromethyl naphthalenes would provide a valuable metal-free alternative to traditional methods.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. This approach could be leveraged for the functionalization of this compound, potentially enabling reactions that are not accessible through thermal catalysis.

| Catalytic System | Targeted Selectivity | Potential Functionalizations |

| Transition-Metal Catalysis | Regioselective C-H activation | Arylation, alkylation, amination, etherification |

| Organocatalysis | Enantioselective functionalization | Asymmetric alkylation, Michael additions |

| Photoredox Catalysis | Novel bond formations under mild conditions | Radical additions, cross-coupling reactions |

This table outlines advanced catalytic systems and their potential applications in the functionalization of fluoro-trifluoromethyl naphthalenes.

Elucidation of Intricate Reaction Mechanisms and Pathways

A deep understanding of the reaction mechanisms and pathways involved in the synthesis and functionalization of this compound is essential for optimizing existing methods and designing new, more efficient transformations.

Investigative Approaches:

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for modeling reaction intermediates and transition states. rsc.org These studies can provide valuable insights into the factors that govern regioselectivity and reactivity, guiding the rational design of catalysts and reaction conditions.

In-situ Spectroscopy: Techniques such as NMR, IR, and mass spectrometry can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction kinetics.

Isotopic Labeling Studies: The use of isotopically labeled starting materials can help to trace the pathways of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Leveraging Artificial Intelligence and Machine Learning for De Novo Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of materials discovery by accelerating the design and identification of molecules with desired properties.

Applications in Fluoro-Trifluoromethyl Naphthalene Chemistry:

De Novo Design: Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing chemical data to generate novel molecular structures with a high probability of possessing desired properties. rsc.org These models could be used to explore the chemical space around this compound and design new derivatives with optimized electronic or biological activities.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the properties of new molecules based on their structure. nih.gov This can significantly reduce the need for time-consuming and expensive experimental screening. For instance, ML models could be trained to predict the charge mobility or emission wavelength of this compound derivatives for applications in organic electronics.

| AI/ML Technique | Application | Potential Outcome |

| Generative Models (RNNs, GANs) | De novo design of novel derivatives | Identification of new molecules with enhanced properties |

| QSAR/QSPR Models | Prediction of biological and physical properties | Accelerated screening and optimization of candidates |

| High-Throughput Virtual Screening | Rapidly assess large libraries of virtual compounds | Prioritization of synthetic targets with high potential |

This table summarizes the potential applications of AI and machine learning in the design and development of this compound derivatives.

Expansion of Material Science Applications into Novel Device Architectures

The unique electronic properties conferred by the fluoro and trifluoromethyl substituents make this compound an attractive building block for a variety of advanced materials.

Future Directions in Materials Science:

Organic Electronics: Derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electron-withdrawing nature of the substituents can be exploited to tune the energy levels of the materials and enhance their performance and stability. acs.org

Fluorinated Polymers: Incorporation of the this compound moiety into polymer backbones could lead to the development of new high-performance materials with enhanced thermal stability, chemical resistance, and unique optical and electronic properties.

Liquid Crystals: The rigid, planar structure of the naphthalene core, combined with the polar substituents, suggests that derivatives of this compound could exhibit liquid crystalline behavior, making them suitable for applications in displays and sensors.

| Device Architecture | Potential Role of this compound Derivatives | Desired Properties |

| Organic Light-Emitting Diodes (OLEDs) | Electron transport materials, host materials for phosphorescent emitters | High electron mobility, appropriate energy levels, good thermal stability |

| Organic Field-Effect Transistors (OFETs) | n-type or p-type semiconductors | High charge carrier mobility, good air stability, solution processability |

| Organic Photovoltaics (OPVs) | Acceptor materials, components of the active layer | Broad absorption spectrum, efficient charge separation and transport |

| Advanced Polymers | Monomers for high-performance polymers | High thermal stability, chemical resistance, low dielectric constant |

This table highlights potential applications of this compound derivatives in novel device architectures.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing 2-Fluoro-1-(trifluoromethyl)naphthalene in environmental or biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are robust for detecting fluorinated naphthalenes. GC-MS is preferred for volatile compounds due to its sensitivity in separating complex mixtures, while HPLC is suitable for non-volatile derivatives. Method validation should include calibration with certified standards, recovery tests, and cross-laboratory reproducibility checks. For environmental samples, solid-phase extraction (SPE) coupled with GC-MS is effective for trace-level quantification .

Q. How can researchers design initial toxicity screening protocols for this compound?

- Methodological Answer : Follow the ATSDR systematic review framework:

Exposure Routes : Prioritize inhalation, oral, and dermal pathways based on usage scenarios .

Health Outcomes : Assess acute effects (e.g., respiratory distress) and systemic endpoints (hepatic/renal toxicity) using rodent models .

Dose-Response : Use OECD guidelines for acute toxicity (e.g., LD50 determination) and subchronic exposure (28-90 days) to identify no-observed-adverse-effect levels (NOAELs) .

Data should be recorded in standardized formats (Table C-2) to ensure comparability .

Q. What are the key physicochemical properties influencing the environmental persistence of this compound?

- Methodological Answer : Prioritize measuring:

- LogP (Octanol-Water Partition Coefficient) : Predicts bioaccumulation potential.

- Vapor Pressure : Determines atmospheric mobility.

- Aqueous Solubility : Impacts groundwater contamination risk.

Experimental values should be cross-validated with computational models (e.g., EPI Suite) .

Advanced Research Questions

Q. How can contradictory data on the metabolic pathways of fluorinated naphthalenes be resolved?

- Methodological Answer : Apply a tiered approach:

Data Triangulation : Compare in vitro (e.g., microsomal assays) and in vivo (rodent) metabolic profiles to identify species-specific disparities .

Isotopic Labeling : Use ¹⁴C-labeled compounds to track metabolite formation and validate pathways .

Systematic Review : Follow ATSDR’s risk-of-bias criteria (Table C-6/C-7) to exclude studies with inadequate randomization or confounding factors .

Q. What experimental strategies optimize catalytic degradation of this compound in contaminated systems?

- Methodological Answer :

- Catalyst Screening : Test transition metals (e.g., Ni, Pd) on zeolite supports for hydrodefluorination efficiency .

- Reaction Kinetics : Use pseudo-first-order models to quantify degradation rates under varying temperatures and pressures .

- Inhibitor Mitigation : Pre-treat catalysts to reduce sulfur poisoning (e.g., H₂S scavengers) .

Q. How can non-invasive methods quantify this compound emissions from complex matrices (e.g., biological tissues)?

- Methodological Answer :

- Headspace Sampling : Couple thermal desorption with GC-MS to measure volatiles without matrix destruction .

- Emission Modeling : Use Arrhenius equations to predict temperature-dependent release rates (e.g., 17°C vs. 21°C trials) .

- Quality Control : Include blank samples and internal standards (e.g., deuterated analogs) to correct for background interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.